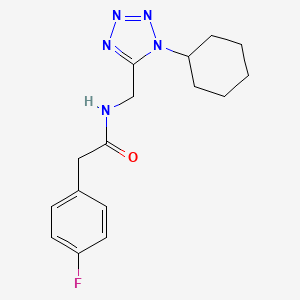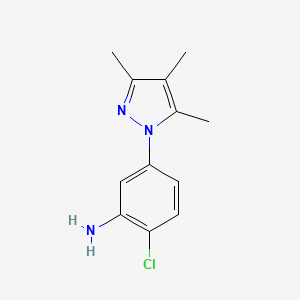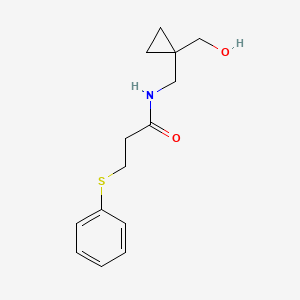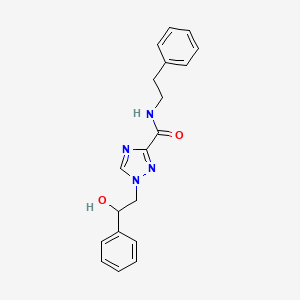
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide” is a compound with the molecular formula C18H25FN6. It is also known by other names such as 4-Piperidinamine, 4-(1-cyclohexyl-1H-tetrazol-5-yl)-N-(4-fluorophenyl)- .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. A high-order multicomponent reaction involving a six-component reaction to obtain the novel linked 1,5-disubstituted tetrazole-1,2,3-triazole hybrids in low to moderate yield is described . This one-pot reaction is carried out under a cascade process consisting of three sequential reactions: Ugi-azide, bimolecular nucleophilic substitution (S N 2), and copper-catalyzed alkyne–azide reaction (CuAAC), with high atom and step-economy due to the formation of six new bonds (one C-C, four C-N, and one N-N) .Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group attached to a tetrazole ring, which is further connected to a piperidine ring through a methylene bridge. The piperidine ring is substituted with a 4-fluorophenyl group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 344.4 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6. The compound has a rotatable bond count of 4. Its exact mass and monoisotopic mass are 344.21247299 g/mol. The topological polar surface area is 67.7 Ų .科学的研究の応用
Synthesis and Biological Evaluation
Synthesis and Anticancer Activity : Research into the synthesis of similar compounds, such as those incorporating tetrazole rings and acetamide groups, has been directed towards creating novel anticancer agents. For instance, Evren et al. (2019) investigated the anticancer potential of 5-methyl-4-phenyl thiazole derivatives. These compounds, through a series of synthesis steps, have shown selective cytotoxicity towards human lung adenocarcinoma cells, highlighting the importance of structural modifications for therapeutic efficacy Evren et al., 2019.
Coordination Complexes and Antioxidant Activity : The formation of coordination complexes using pyrazole-acetamide derivatives, as explored by Chkirate et al. (2019), demonstrates another application of similar compounds in the synthesis of bioactive materials. These complexes have shown significant antioxidant activities, suggesting their potential utility in combating oxidative stress-related conditions Chkirate et al., 2019.
Molecular Modeling and Docking Studies
Antifungal Agents and ADME Predictions : The design and synthesis of imidazole derivatives, aimed at addressing drug-resistant fungal infections, incorporate strategies similar to those that might be used with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide. Altındağ et al. (2017) performed molecular docking and ADME prediction studies to understand the interactions of newly synthesized compounds with fungal enzymes, demonstrating a methodological approach to optimizing compound properties for specific biological targets Altındağ et al., 2017.
Antiproliferative Activity and DNA Interaction
Platinum and Palladium Complexes : Research by Popova et al. (2019) into palladium(II) and platinum(II) complexes, featuring amides of tetrazol-1-yl- and tetrazol-5-ylacetic acids, provides insights into the development of compounds with potential antiproliferative activity against cancer cells. These studies also delve into the mechanisms of DNA interaction, offering a glimpse into how similar compounds might be designed to target and bind to DNA, affecting cellular functions Popova et al., 2019.
特性
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c17-13-8-6-12(7-9-13)10-16(23)18-11-15-19-20-21-22(15)14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQLZMGUWLNXDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-nitro-2-[(4-phenylpiperazino)methyl]benzenecarboxylate](/img/structure/B2399387.png)

![3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2399390.png)
![3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile](/img/structure/B2399391.png)



![(Z)-ethyl 2-((3-carbamoyl-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2399398.png)

![2-[(3-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2399401.png)
![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2399403.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2399404.png)
![N-cyclopentyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2399405.png)
